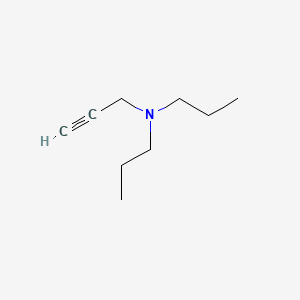

N,N-Dipropyl-2-propyn-1-amine

描述

N,N-Dipropyl-2-propyn-1-amine is a tertiary amine characterized by two propyl groups attached to the nitrogen atom and a propargyl (2-propyn-1-yl) substituent. The propargyl group introduces a terminal alkyne functionality, which is highly reactive in click chemistry and cross-coupling reactions.

属性

IUPAC Name |

N-propyl-N-prop-2-ynylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N/c1-4-7-10(8-5-2)9-6-3/h1H,5-9H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATTMKPWGJILFFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90212610 | |

| Record name | N,N-Dipropyl-2-propyn-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6323-79-1 | |

| Record name | N,N-Dipropyl-2-propyn-1-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006323791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6323-79-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34156 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Dipropyl-2-propyn-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

N,N-Dipropyl-2-propyn-1-amine, a compound with the molecular formula CHN, has garnered attention in various fields due to its unique biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

- Molecular Formula : CHN

- Molecular Weight : 143.25 g/mol

- CAS Number : 102-69-2

- Other Names : Tri-n-propylamine, Tripropylamine

Biological Activity Overview

This compound exhibits a range of biological activities, primarily as a result of its structural characteristics. The compound is noted for its potential effects in:

- Antimicrobial Activity : Research indicates that this compound possesses significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness is highlighted in studies evaluating minimum inhibitory concentrations (MIC) against various pathogens.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, although detailed mechanisms remain to be fully elucidated.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may interact with specific enzymes involved in cellular metabolism and proliferation, leading to altered cellular responses.

- Membrane Interaction : Its lipophilic nature allows it to integrate into cellular membranes, potentially disrupting membrane integrity and function.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that the compound may influence ROS levels within cells, contributing to its antimicrobial and anticancer effects.

Antimicrobial Activity

A study conducted by researchers evaluated the antibacterial effects of this compound against multiple bacterial strains. The results are summarized in the following table:

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 50 | 100 |

| Escherichia coli | 75 | 150 |

| Pseudomonas aeruginosa | 100 | 200 |

These findings indicate that this compound exhibits varying degrees of antibacterial activity, with Staphylococcus aureus being the most susceptible.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of certain cancer cell lines. For instance:

- Cell Line Tested : MCF-7 (breast cancer)

- IC : 30 µM after 48 hours of treatment.

These results suggest a potential role for this compound as an anticancer agent, warranting further investigation into its efficacy and mechanism of action.

相似化合物的比较

N,N-Di(2-propynyl)-N-methylamine (N-Methyldipropargylamine)

- Structure : Features two propargyl groups and a methyl group on the nitrogen (vs. two propyl groups in the target compound).

- Molecular Formula : C7H9N (inferred from ).

- Key Differences :

- Reduced steric bulk due to methyl vs. propyl substituents.

- Higher reactivity in alkyne-specific reactions (e.g., Huisgen cycloaddition) but lower lipophilicity compared to dipropyl derivatives.

- Applications: Potential use in polymer chemistry or as a ligand in catalysis.

N,N-Dipropyl-2-chloroethylamine

- Structure : Contains two propyl groups and a chloroethyl substituent ( ).

- Molecular Formula : C8H18ClN.

- Key Differences :

- Chloroethyl group introduces a polar, electrophilic site, making it a precursor for nucleophilic substitution reactions.

- Lower thermal stability compared to the propargyl analog due to the labile C-Cl bond.

- Safety: Likely classified as hazardous (similar to 2-(N,N-Diisopropylamino)ethyl chloride hydrochloride in ), requiring precautions for skin/eye contact.

Diallylamine (N,N-Di(2-propenyl)amine)

N,N-Diisopropylaniline

- Structure : Aromatic amine with two isopropyl groups (CAS 4107-98-6; ).

- Molecular Formula : C12H19N; Molecular Weight: 177.29 g/mol.

- Key Differences: Aromatic ring enhances stability but reduces nucleophilicity compared to aliphatic amines.

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Reactivity Highlights | Applications |

|---|---|---|---|---|---|

| N,N-Dipropyl-2-propyn-1-amine | C9H17N (inferred) | ~139.24 | Propargyl, dipropyl | Alkyne-based click chemistry | Pharmaceutical intermediates, ligands |

| N-Methyldipropargylamine | C7H9N | 107.15 | Propargyl, methyl | Huisgen cycloaddition | Polymer crosslinkers |

| N,N-Dipropyl-2-chloroethylamine | C8H18ClN | 163.69 | Chloroethyl, dipropyl | Nucleophilic substitution | Organic synthesis intermediates |

| Diallylamine | C6H11N | 97.16 | Allyl | Polymerization, electrophilic addition | Ion-exchange resins, adhesives |

| N,N-Diisopropylaniline | C12H19N | 177.29 | Aromatic, isopropyl | π-π interactions, stability | Stabilizers, dyes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。